molecular formula C8H9ClFN B3075221 1-(4-Chloro-2-fluorophenyl)ethan-1-amine CAS No. 1028405-72-2

1-(4-Chloro-2-fluorophenyl)ethan-1-amine

Cat. No. B3075221
CAS RN: 1028405-72-2
M. Wt: 173.61 g/mol
InChI Key: SDXKAEMBENYOFO-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)ethan-1-amine is a chemical compound with the molecular formula C8H9ClFN . It is a substituted aniline derivative that has been used in a variety of scientific research applications.


Molecular Structure Analysis

The molecular structure of 1-(4-Chloro-2-fluorophenyl)ethan-1-amine consists of a two-ring structure with one chlorine and one fluorine atom attached to the phenyl ring . The molecular weight of the compound is 173.62 .


Physical And Chemical Properties Analysis

1-(4-Chloro-2-fluorophenyl)ethan-1-amine has a molecular weight of 173.62 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.

Scientific Research Applications

Nickel-Catalyzed Cross-Coupling Aminations

This compound can be used in Nickel-catalyzed cross-coupling aminations . This process is enabled by high-throughput mechanochemistry and resonant acoustic mixing. The developed C–N cross-coupling reactions avoid possible contamination, scaling-up challenges, and parallel reaction limitations by applying an accelerated screening and optimization protocol .

Green Chemistry

The compound is also used in Green Chemistry . Mechanochemistry enables solvent-free, faster, and energy-efficient reactions, thereby reducing waste production and enhancing atom economy .

High Throughput Experimentation (HTE)

“1-(4-Chloro-2-fluorophenyl)ethan-1-amine” can be used in High Throughput Experimentation (HTE) . The mechanochemistry methodology demonstrates seamless scalability to a multigram scale without additional optimizations, emphasizing its potential for streamlined, environmentally friendly, and large-scale industrial production .

Antiviral Activity

Indole derivatives, which can be synthesized using this compound, have shown antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-HIV Activity

The compound can be used to synthesize derivatives that have anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells (MT-4) .

Pharmaceutical Synthesis

“1-(4-Chloro-2-fluorophenyl)ethan-1-amine” can be used in the synthesis of pharmaceuticals . Chemical reactions promoted by mechanical processes such as grinding, milling, crushing, and shearing have gained significant recognition in the synthesis of pharmaceuticals due to their economic and environmental advantages .

properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDXKAEMBENYOFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-fluorophenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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